molecular formula C8H12N2S B13972509 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol

1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol

Cat. No.: B13972509
M. Wt: 168.26 g/mol
InChI Key: JWIWDXINCDFODS-UHFFFAOYSA-N
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Description

1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanethiol group. This compound is part of the imidazole family, known for their diverse biological and chemical properties .

Preparation Methods

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with glyoxal and ammonia can yield the imidazole ring, which can then be further functionalized to introduce the ethanethiol group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol can be compared with other imidazole derivatives, such as:

    1-(1-cyclopropyl-1H-imidazol-2-yl)methanol: This compound has a hydroxyl group instead of an ethanethiol group, which affects its reactivity and biological activity.

    1-(1-cyclopropyl-1H-imidazol-2-yl)ethanone:

The uniqueness of this compound lies in its combination of the cyclopropyl group, imidazole ring, and ethanethiol group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)ethanethiol

InChI

InChI=1S/C8H12N2S/c1-6(11)8-9-4-5-10(8)7-2-3-7/h4-7,11H,2-3H2,1H3

InChI Key

JWIWDXINCDFODS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C2CC2)S

Origin of Product

United States

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